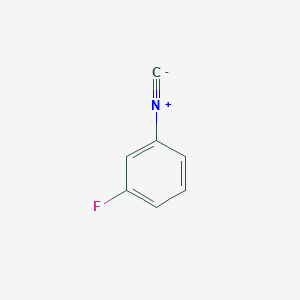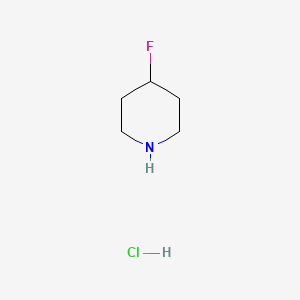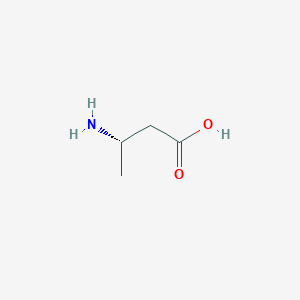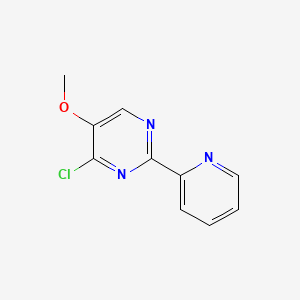
4-氯-5-甲氧基-2-(2-吡啶基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound with the molecular formula C10H8ClN3O and a molecular weight of 221.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a pyridinyl group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: As a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base such as potassium carbonate or sodium hydroxide, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or chromatography to obtain the desired compound.
化学反应分析
Types of Reactions
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyridinyl ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups at the 4-position.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Piperidine derivatives with reduced aromaticity.
作用机制
The mechanism of action of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-5-methoxy-2-(2-thiazolyl)pyrimidine: Similar structure but with a thiazole ring instead of a pyridine ring.
4-Chloro-5-methoxy-2-(2-pyridyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
4-Chloro-5-methoxy-2-(2-pyridyl)imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
The uniqueness of 4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
4-chloro-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-4-2-3-5-12-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRCJACYHBCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376987 |
Source


|
| Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-82-0 |
Source


|
| Record name | 4-CHLORO-5-METHOXY-2-(2-PYRIDINYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
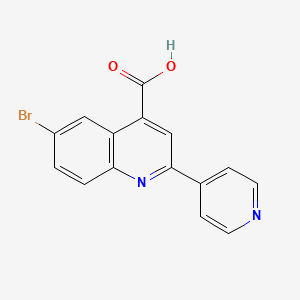
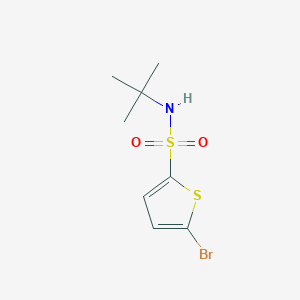

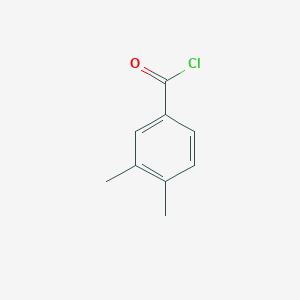
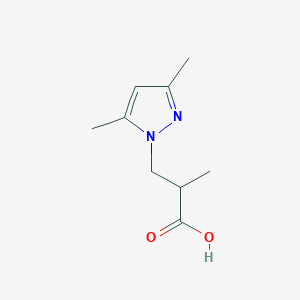
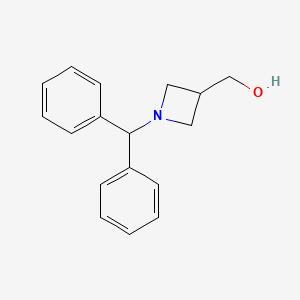

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)
